1-(benzyloxy)naphthalene-2-boronic acid CAS 183170-92-5 properties
1-(benzyloxy)naphthalene-2-boronic acid CAS 183170-92-5 properties
An In-Depth Technical Guide to 1-(Benzyloxy)naphthalene-2-boronic Acid
This guide provides a comprehensive technical overview of 1-(benzyloxy)naphthalene-2-boronic acid, a specialized bifunctional reagent crucial for advanced organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's properties, synthesis, and core applications, with a focus on the strategic rationale behind its use in constructing complex molecular architectures.
Core Properties and Structural Analysis
1-(Benzyloxy)naphthalene-2-boronic acid is a naphthalene-based organoboron compound. Its structure is distinguished by three key features: a rigid naphthalene scaffold, a reactive boronic acid moiety for carbon-carbon bond formation, and a benzyl ether, which serves as a stable and readily cleavable protecting group for a hydroxyl functional group. This combination makes it a highly valuable building block for introducing a protected 1-hydroxynaphthyl unit into target molecules.
Table 1: Physicochemical Properties of 1-(Benzyloxy)naphthalene-2-boronic acid
| Property | Value | Source |
| IUPAC Name | (1-(Benzyloxy)naphthalen-2-yl)boronic acid | [1] |
| CAS Number | 183170-92-5 (User Provided); 219834-96-5 (Listed in PubChem) | [1] |
| Molecular Formula | C₁₇H₁₅BO₃ | [1] |
| Molecular Weight | 278.11 g/mol | [1] |
| Appearance | White to off-white solid (Typical for arylboronic acids) | N/A |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF; low solubility in water | N/A |
Note on CAS Number: While the user provided CAS 183170-92-5, the structure for 1-(benzyloxy)naphthalene-2-boronic acid is more commonly associated with CAS 219834-96-5 in chemical databases like PubChem. Researchers should verify the CAS number with their supplier.
Caption: Chemical structure of 1-(benzyloxy)naphthalene-2-boronic acid.
Synthesis and Purification Strategy
The synthesis of this reagent is logically approached in a two-step sequence starting from commercially available 1-naphthol. This strategy ensures high yields and purity of the final product.
-
Step 1: Williamson Ether Synthesis: Protection of the acidic hydroxyl group of 1-naphthol using benzyl bromide.
-
Step 2: Directed Ortho-Metalation and Borylation: Introduction of the boronic acid group at the C2 position, directed by the adjacent benzyloxy group.
Caption: Two-step synthetic workflow for the target compound.
Protocol 2.1: Synthesis of 1-(Benzyloxy)naphthalene
This protocol is adapted from established procedures for naphthol etherification.[2][3]
-
Rationale: The Williamson ether synthesis is a robust and high-yielding method for preparing ethers. A mild base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl of 1-naphthol, creating a nucleophilic naphthoxide that readily displaces the bromide from benzyl bromide. Acetonitrile is an excellent polar aprotic solvent for this SN2 reaction.
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-naphthol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (MeCN, approx. 0.2 M).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the 1-naphthol starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from ethanol or by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-(benzyloxy)naphthalene as a pure solid.[2]
-
Protocol 2.2: Synthesis of 1-(Benzyloxy)naphthalene-2-boronic acid
This is a general protocol for directed ortho-metalation and borylation. The benzyloxy group is an effective directing group for deprotonation at the adjacent C2 position.
-
Rationale: Strong organolithium bases like n-butyllithium (n-BuLi) can deprotonate an aromatic C-H bond when directed by a nearby coordinating group, such as the oxygen of the benzyl ether. This reaction must be performed at very low temperatures (-78°C) to prevent side reactions and ensure kinetic control. The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of a trialkyl borate, like triisopropyl borate. A subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.
-
Step-by-Step Procedure:
-
Dissolve the purified 1-(benzyloxy)naphthalene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Stir the mixture at -78°C for 2-3 hours.
-
In a separate flask, dissolve triisopropyl borate (B(OiPr)₃, 1.5 eq.) in anhydrous THF and cool to -78°C.
-
Transfer the aryllithium solution to the borate solution via cannula while maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl (1 M).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) or by trituration.
-
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of 1-(benzyloxy)naphthalene-2-boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[4][5] This reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standard set of conditions for coupling the title boronic acid with an aryl bromide. Optimization may be required for specific substrates.[7]
-
Rationale: The reaction begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl halide C-X bond. The subsequent transmetalation step, where the boronic acid's organic group is transferred to the palladium center, is facilitated by a base, which activates the boron species. The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for reaction efficiency.
-
Step-by-Step Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq.), 1-(benzyloxy)naphthalene-2-boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%).
-
Add a base, typically aqueous potassium carbonate (K₂CO₃, 2.0 M solution, 2.0-3.0 eq.).
-
Add a solvent system, such as 1,4-dioxane or DMF. The ratio of organic solvent to aqueous base is often around 3:1 to 5:1.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting biaryl product by flash column chromatography.
-
Strategic Considerations: The Role of the Benzyl Protecting Group
The benzyl ether is a key strategic element. It is stable to the basic conditions of the Suzuki coupling but can be cleanly removed post-coupling via palladium-catalyzed hydrogenolysis (e.g., H₂, Pd/C in ethanol or ethyl acetate). This unmasks the 1-hydroxyl group, providing access to substituted 2-aryl-1-naphthols, a scaffold present in numerous biologically active molecules and materials.
Safety, Handling, and Storage
As with all boronic acids, 1-(benzyloxy)naphthalene-2-boronic acid should be handled with appropriate care.[8]
-
Hazard Identification: May cause skin, eye, and respiratory tract irritation.[9] May be harmful if swallowed or inhaled.[8][10] The toxicological properties have not been thoroughly investigated.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[10]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[8] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.[10][11] Boronic acids can be susceptible to dehydration and trimerization to form boroxines upon prolonged storage, so keeping them in a desiccator is advisable.
Conclusion
1-(Benzyloxy)naphthalene-2-boronic acid is a sophisticated and highly useful building block in modern organic synthesis. Its well-defined structure allows for the precise installation of a protected naphthol moiety via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The strategic inclusion of a cleavable benzyl protecting group further enhances its utility, enabling late-stage functionalization and the synthesis of complex molecular targets relevant to pharmaceutical and materials science research. Proper understanding of its synthesis, handling, and reactivity empowers chemists to effectively leverage this reagent in their synthetic campaigns.
References
- Fisher Scientific. (2010, June 21). Safety Data Sheet for a related boronic acid.
- Sigma-Aldrich. (2025, December 24). Safety Data Sheet for a related compound.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet for a related boronic acid.
- Huayuan Network. (2025, October 2). 183170-92-5 | (1-(Benzyloxy)naphthalen-2-yl)boronic acid.
- Combi-Blocks. (2023, January 2). Safety Data Sheet for [4-(Benzyloxy)naphthalen-1-yl]boronic acid.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 6-(Benzyloxy)-2-naphthylboronic acid.
-
Venkatesan, P., Arunadevi, S., Mohamed, M. I. F., & Ilangovan, A. (2011). 1-(Benzyloxy)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1924. [Link]
-
Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(28), 21855-21863. [Link]
-
Ogiwara, Y., Uchiyama, N., & Sakai, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(64), 36625–36629. [Link]
- ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to....
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ChemicalBook. (n.d.). 1-Benzyloxynaphthalene synthesis.
- Sigma-Aldrich. (n.d.). 1-Benzyloxynaphthalene-4-boronic acid | 183170-90-3.
-
National Center for Biotechnology Information. (n.d.). Benzyl 2-naphthyl ether. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2-(Benzyloxy)naphthalen-1-yl)boronic acid. PubChem Compound Database. Retrieved from [Link]
- ResearchGate. (2011). 1-(Benzyloxy)naphthalene.
- Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis.
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzylic Halides. Organic Letters, 5(13), 2267–2270. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
- Beilstein-Institut. (2025, February 13). Organic Chemistry - Application of Boron Heterocycles.
- Frontier Specialty Chemicals. (n.d.). Naphthalene-2-boronic acid.
-
Hay, D. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 19(9), 13579–13588. [Link]
- Sigma-Aldrich. (n.d.). 2-Naphthylboronic acid ≥95.0%.
-
National Center for Biotechnology Information. (n.d.). 1-Naphthaleneboronic acid. PubChem Compound Database. Retrieved from [Link]
- SpectraBase. (n.d.). 2-(Benzyloxy)naphthalene - Optional[13C NMR] - Spectrum.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.
Sources
- 1. (2-(Benzyloxy)naphthalen-1-yl)boronic acid | C17H15BO3 | CID 22715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Benzyloxy)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyloxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
